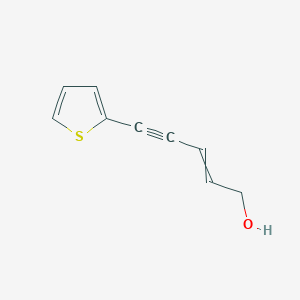![molecular formula C16H14Br4O4S B14507653 2,2'-{Sulfanediylbis[(2,5-dibromo-4,1-phenylene)oxy]}di(ethan-1-ol) CAS No. 62741-42-8](/img/structure/B14507653.png)
2,2'-{Sulfanediylbis[(2,5-dibromo-4,1-phenylene)oxy]}di(ethan-1-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-{Sulfanediylbis[(2,5-dibromo-4,1-phenylene)oxy]}di(ethan-1-ol) is a chemical compound with the molecular formula C10H12Br2O4. It is known for its unique structure, which includes two bromine atoms and a sulfanediyl group. This compound is used in various scientific research applications due to its distinctive chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{Sulfanediylbis[(2,5-dibromo-4,1-phenylene)oxy]}di(ethan-1-ol) typically involves the reaction of 2,5-dibromo-1,4-dihydroxybenzene with ethylene glycol in the presence of a sulfanediyl group. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of specialized equipment to handle the bromine and sulfanediyl groups safely .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-{Sulfanediylbis[(2,5-dibromo-4,1-phenylene)oxy]}di(ethan-1-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can remove the bromine atoms, leading to the formation of less brominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Ammonia, hydroxylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce less brominated phenols .
Applications De Recherche Scientifique
2,2’-{Sulfanediylbis[(2,5-dibromo-4,1-phenylene)oxy]}di(ethan-1-ol) is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 2,2’-{Sulfanediylbis[(2,5-dibromo-4,1-phenylene)oxy]}di(ethan-1-ol) involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms and sulfanediyl group play a crucial role in these interactions, affecting the compound’s reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-{Sulfanediylbis[(2,5-dichloro-4,1-phenylene)oxy]}di(ethan-1-ol): Similar structure but with chlorine atoms instead of bromine.
2,2’-{Sulfanediylbis[(2,5-difluoro-4,1-phenylene)oxy]}di(ethan-1-ol): Similar structure but with fluorine atoms instead of bromine.
Uniqueness
The presence of bromine atoms in 2,2’-{Sulfanediylbis[(2,5-dibromo-4,1-phenylene)oxy]}di(ethan-1-ol) makes it unique compared to its chlorinated and fluorinated counterparts. Bromine atoms confer different reactivity and binding properties, making this compound particularly useful in specific research applications .
Propriétés
Numéro CAS |
62741-42-8 |
|---|---|
Formule moléculaire |
C16H14Br4O4S |
Poids moléculaire |
622.0 g/mol |
Nom IUPAC |
2-[2,5-dibromo-4-[2,5-dibromo-4-(2-hydroxyethoxy)phenyl]sulfanylphenoxy]ethanol |
InChI |
InChI=1S/C16H14Br4O4S/c17-9-7-15(11(19)5-13(9)23-3-1-21)25-16-8-10(18)14(6-12(16)20)24-4-2-22/h5-8,21-22H,1-4H2 |
Clé InChI |
DYMZMHPHMGCFFG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1Br)SC2=C(C=C(C(=C2)Br)OCCO)Br)Br)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3,3'-[(4-Anilinophenyl)azanediyl]di(propan-1-ol)](/img/structure/B14507585.png)
![3-{2-[2-(3-Ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)ethylidene]-1,3-benzothiazol-3(2H)-yl}propanoic acid](/img/structure/B14507591.png)
methyl}diazenyl]aniline](/img/structure/B14507597.png)








